molecular formula C13H11N3O3S B11035555 methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B11035555
M. Wt: 289.31 g/mol
InChI Key: VCAZXCJUGTVQAZ-UHFFFAOYSA-N
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Description

Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The benzothiazole and pyrazole moieties are known for their biological activity, and their combination in this compound offers a unique pharmacophore for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

methyl 2-[1-(1,3-benzothiazol-2-yl)-5-oxo-4H-pyrazol-3-yl]acetate

InChI

InChI=1S/C13H11N3O3S/c1-19-12(18)7-8-6-11(17)16(15-8)13-14-9-4-2-3-5-10(9)20-13/h2-5H,6-7H2,1H3

InChI Key

VCAZXCJUGTVQAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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